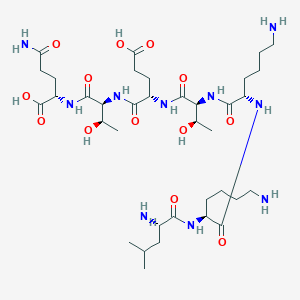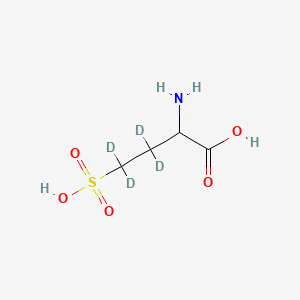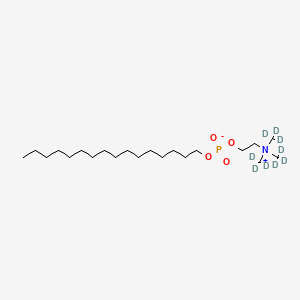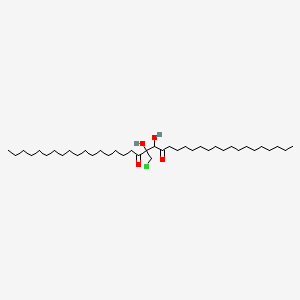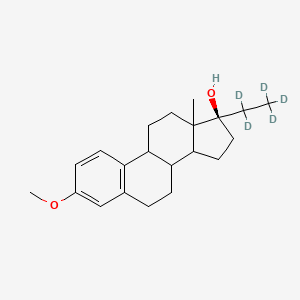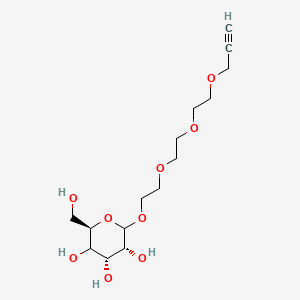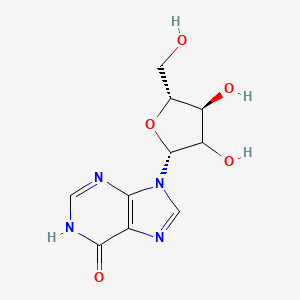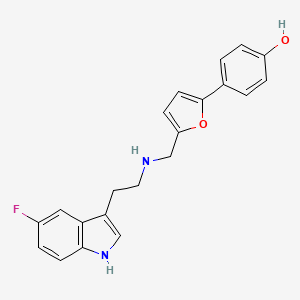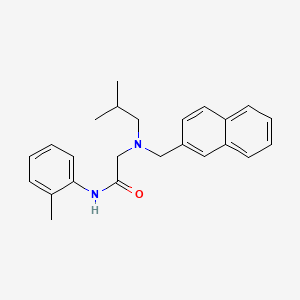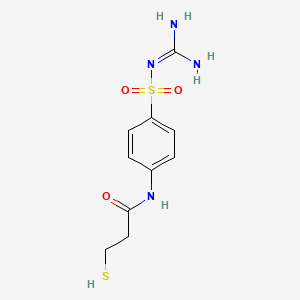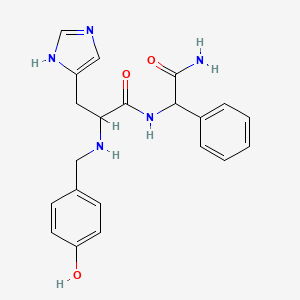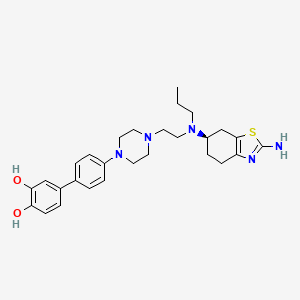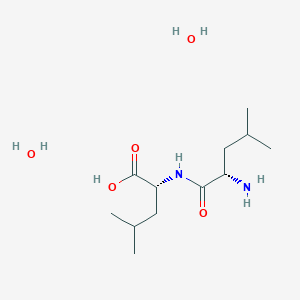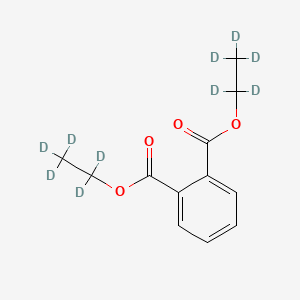
Diethyl phthalate-d10
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Diethyl phthalate-d10 is a deuterated form of diethyl phthalate, a phthalate ester. It is a colorless, oily liquid with a slightly bitter taste. The compound is primarily used as a plasticizer, which means it is added to plastics to increase their flexibility, transparency, durability, and longevity. The deuterated form, this compound, is often used in scientific research, particularly in nuclear magnetic resonance (NMR) spectroscopy, due to its unique isotopic properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: Diethyl phthalate-d10 is synthesized by reacting phthalic anhydride with deuterated ethanol (ethanol-d6) in the presence of a strong acid catalyst. The reaction proceeds as follows: [ \text{Phthalic Anhydride} + 2 \text{Ethanol-d6} \rightarrow \text{this compound} + \text{Water} ]
Industrial Production Methods: In an industrial setting, the production of this compound involves the esterification of phthalic anhydride with deuterated ethanol under controlled temperature and pressure conditions. The reaction is typically catalyzed by sulfuric acid or another strong acid. The product is then purified through distillation to remove any unreacted starting materials and by-products.
Types of Reactions:
Hydrolysis: this compound can undergo hydrolysis in the presence of water and an acid or base catalyst, resulting in the formation of phthalic acid and deuterated ethanol.
Oxidation: The compound can be oxidized to form phthalic acid and other oxidation products.
Substitution: this compound can participate in substitution reactions, where one of the ethyl groups is replaced by another functional group.
Common Reagents and Conditions:
Hydrolysis: Acidic or basic conditions with water.
Oxidation: Strong oxidizing agents such as potassium permanganate or chromic acid.
Substitution: Various nucleophiles under appropriate conditions.
Major Products Formed:
Hydrolysis: Phthalic acid and deuterated ethanol.
Oxidation: Phthalic acid and other oxidation products.
Substitution: Substituted phthalate esters.
Wissenschaftliche Forschungsanwendungen
Diethyl phthalate-d10 has a wide range of applications in scientific research:
Chemistry: Used as an internal standard in NMR spectroscopy due to its deuterated nature, which helps in the accurate quantification of other compounds.
Biology: Employed in studies involving the metabolism and degradation of phthalates in biological systems.
Medicine: Used in pharmacokinetic studies to trace the distribution and breakdown of phthalates in the body.
Industry: Utilized in the development and testing of new plasticizers and other polymer additives.
Wirkmechanismus
The mechanism of action of diethyl phthalate-d10 involves its interaction with various molecular targets and pathways. As a plasticizer, it integrates into polymer matrices, increasing their flexibility and durability. In biological systems, this compound can be metabolized by esterases to produce phthalic acid and deuterated ethanol, which can then enter various metabolic pathways. The compound’s deuterated nature makes it particularly useful in tracing studies, as it can be distinguished from non-deuterated compounds using NMR spectroscopy.
Vergleich Mit ähnlichen Verbindungen
Diethyl phthalate-d10 is similar to other phthalate esters such as dimethyl phthalate, dibutyl phthalate, and diethyl phthalate. its deuterated nature sets it apart, making it particularly valuable in NMR spectroscopy and other analytical techniques. Similar compounds include:
Dimethyl Phthalate: A phthalate ester with two methyl groups.
Dibutyl Phthalate: A phthalate ester with two butyl groups.
Diethyl Phthalate: The non-deuterated form of this compound.
Each of these compounds has unique properties and applications, but this compound’s deuterated nature makes it especially useful in scientific research.
Eigenschaften
Molekularformel |
C12H14O4 |
|---|---|
Molekulargewicht |
232.30 g/mol |
IUPAC-Name |
bis(1,1,2,2,2-pentadeuterioethyl) benzene-1,2-dicarboxylate |
InChI |
InChI=1S/C12H14O4/c1-3-15-11(13)9-7-5-6-8-10(9)12(14)16-4-2/h5-8H,3-4H2,1-2H3/i1D3,2D3,3D2,4D2 |
InChI-Schlüssel |
FLKPEMZONWLCSK-MWUKXHIBSA-N |
Isomerische SMILES |
[2H]C([2H])([2H])C([2H])([2H])OC(=O)C1=CC=CC=C1C(=O)OC([2H])([2H])C([2H])([2H])[2H] |
Kanonische SMILES |
CCOC(=O)C1=CC=CC=C1C(=O)OCC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


